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azepan-2-one;rhodium

Cat. No.: B7947128
M. Wt: 658.4 g/mol
InChI Key: SSCZKSBMOZFVCQ-UHFFFAOYSA-N
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Description

Significance of Azepan-2-one (B1668282) (ε-Caprolactam) in Organic Synthesis and Polymer Chemistry

Azepan-2-one, a cyclic amide with the chemical formula (CH₂)₅C(O)NH, is a critical organic compound in modern chemistry. wikipedia.org This colorless solid is the lactam derived from ε-aminocaproic acid. atamankimya.com Its primary industrial importance stems from its role as the monomer for the production of Nylon 6, a widely used synthetic polymer. The conversion to Nylon 6 occurs via ring-opening polymerization, a process that can be initiated through various methods, including anionic, cationic, and hydrolytic pathways. wikipedia.orgrsc.org Anionic ring-opening polymerization, in particular, is noted for its potential in producing high molecular weight polyamide 6 under specific temperature and catalyst/activator conditions. mdpi.comacs.org

The global demand for ε-caprolactam is substantial, with the vast majority dedicated to manufacturing Nylon 6 fibers and plastics, which are valued for their durability, strength, and resistance. wikipedia.orgatamankimya.com Beyond its role in polymer science, azepan-2-one also serves as a synthon in organic synthesis for producing other valuable molecules, including several pharmaceutical drugs. wikipedia.orgresearchgate.net Functionalized derivatives of ε-caprolactam have also been synthesized to create novel aliphatic polyamides with tailored properties. acs.org

Table 1: Properties of Azepan-2-one (ε-Caprolactam) This table is interactive. You can sort and filter the data.

Property Value Reference
IUPAC Name Azepan-2-one wikipedia.orgmatrix-fine-chemicals.com
Common Name ε-Caprolactam wikipedia.orgatamankimya.com
CAS Number 105-60-2 wikipedia.orgmatrix-fine-chemicals.com
Chemical Formula C₆H₁₁NO wikipedia.orgmatrix-fine-chemicals.com
Molar Mass 113.160 g·mol⁻¹ wikipedia.org
Appearance White, hygroscopic solid/flakes wikipedia.orgnih.gov
Melting Point 69.2 °C (156.6 °F) wikipedia.org

| Boiling Point | 270.8 °C (519.4 °F) | wikipedia.org |

Overview of Rhodium in Homogeneous and Heterogeneous Catalysis

Rhodium is a rare and precious transition metal that plays a pivotal role in catalysis, facilitating a wide array of chemical transformations with high efficiency and selectivity. nih.gov Its versatility allows it to function in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , rhodium complexes are dissolved in the reaction medium with the reactants. One of the most famous examples is Wilkinson's catalyst, [RhCl(PPh₃)₃], which was groundbreaking for the hydrogenation of olefins under mild conditions. nih.gov Rhodium catalysts are fundamental to many industrial hydrofunctionalization reactions, including hydroformylation (the oxo process), which is used to produce aldehydes from alkenes. nih.gov The ability to tune the electronic and steric properties of ligands attached to the rhodium center allows for precise control over reactivity and selectivity, including in asymmetric catalysis to produce chiral molecules. nih.govmdpi.com

In heterogeneous catalysis , the rhodium catalyst exists in a different phase from the reactants, typically as fine metal particles dispersed on a solid support like carbon or alumina (B75360). mdpi.comsigmaaldrich.com This arrangement is crucial for industrial processes, offering easier separation and recycling of the expensive catalyst. A major application of heterogeneous rhodium catalysts is in automotive catalytic converters, where they are essential for reducing nitrogen oxides (NOₓ) from exhaust gases. mdpi.com They are also used in various other transformations, including methane (B114726) reforming and hydrogenation reactions. mdpi.com

Table 2: Examples of Rhodium-Catalyzed Reactions This table is interactive. You can sort and filter the data.

Reaction Type Catalyst Type Description Reference
Alkene Hydrogenation Homogeneous Addition of hydrogen across a double bond, often using Wilkinson's catalyst. nih.gov
Hydroformylation Homogeneous Addition of a formyl group and a hydrogen atom to an alkene to form an aldehyde. nih.gov
NOₓ Reduction Heterogeneous Reduction of nitrogen oxides to N₂ in automotive three-way catalysts. mdpi.com
C-H Bond Activation Homogeneous Cleavage and functionalization of otherwise inert carbon-hydrogen bonds. sigmaaldrich.com
[2+2+2] Cycloaddition Homogeneous Assembly of six-membered rings from three unsaturated components. mdpi.com

| Carbene N-H Insertion | Heterogeneous | Construction of C-N bonds via the insertion of a rhodium-carbene into an N-H bond. | nih.gov |

Intersections of Azepan-2-one Chemistry and Rhodium-Mediated Transformations

The direct intersection of azepan-2-one and rhodium chemistry is most prominently exemplified by the formation and catalytic application of dirhodium(II) caprolactamate, [Rh₂(cap)₄]. In this complex, the deprotonated azepan-2-one (caprolactam) acts as a bridging ligand for the two rhodium atoms. This organometallic compound has emerged as a uniquely effective catalyst for specific oxidative transformations.

Research has demonstrated that dirhodium(II) caprolactamate is an exceptional catalyst for the allylic oxidation of olefins and enones. nih.gov This reaction converts a methylene (B1212753) group adjacent to a double bond directly into a carbonyl group, a fundamentally important transformation in organic synthesis. The catalytic system employs tert-butyl hydroperoxide as the terminal oxidant and is highly efficient, capable of achieving complete and selective conversion in minutes with catalyst loadings as low as 0.1 mol %. nih.gov The reaction is robust, showing tolerance to both air and moisture. nih.gov This application showcases a sophisticated use of azepan-2-one not as a polymer precursor, but as a critical ligand that modulates the catalytic activity of the rhodium centers.

While rhodium complexes are widely used to catalyze various types of polymerization, including those of acetylenes and as part of atom transfer radical polymerization systems, their specific application for the ring-opening polymerization of ε-caprolactam itself is less common than traditional anionic or hydrolytic methods. researchgate.netehu.es However, the use of caprolactam as a ligand highlights the synergistic potential between rhodium's catalytic prowess and the chemical functionality of azepan-2-one.

Table 3: Catalytic Performance of Dirhodium(II) Caprolactamate in Allylic Oxidation This table is interactive. You can sort and filter the data.

Substrate Type Catalyst Oxidant Key Features Reference
Olefins [Rh₂(cap)₄] tert-Butyl Hydroperoxide High selectivity for allylic oxidation. nih.gov
Enones [Rh₂(cap)₄] tert-Butyl Hydroperoxide Rapid reaction times (minutes). nih.gov
Various [Rh₂(cap)₄] tert-Butyl Hydroperoxide Low catalyst loading (as low as 0.1 mol %). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44N4O4Rh2 B7947128 azepan-2-one;rhodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-2-one;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZKSBMOZFVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Structural Characterization of Rhodium Complexes Incorporating Azepan 2 One Derivatives

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

NMR spectroscopy is a powerful tool for the characterization of diamagnetic rhodium complexes in solution, providing detailed information about the ligand environment, molecular symmetry, and dynamic processes. Nuclei commonly observed include ¹H, ¹³C, ³¹P (if phosphine (B1218219) co-ligands are present), and ¹⁰³Rh.

¹H NMR spectroscopy is used to identify and assign proton resonances of the azepan-2-one (B1668282) ligand and any other ligands in the complex. Changes in chemical shifts compared to the free ligand can indicate coordination to the rhodium center. Coupling constants between protons can provide information about the conformation of the coordinated ligand. For rhodium complexes, coupling between protons and the spin-1/2 ¹⁰³Rh nucleus (with 100% natural abundance) can be observed, appearing as doublets or more complex multiplets depending on the number of equivalent rhodium centers and the coupling pathway york.ac.ukhuji.ac.il.

¹³C NMR spectroscopy provides information about the carbon framework of the coordinated ligands. Similar to ¹H NMR, changes in chemical shifts upon coordination are indicative of the interaction with the metal center. Coupling between ¹³C nuclei and ¹⁰³Rh can also be observed, particularly for carbons directly bonded to rhodium huji.ac.il.

¹⁰³Rh NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, offers a direct probe of the rhodium environment. The chemical shift range for ¹⁰³Rh is extremely wide, spanning several thousand parts per million, and is highly sensitive to the oxidation state, coordination number, and the nature of the ligands huji.ac.il. This makes ¹⁰³Rh NMR a valuable tool for confirming the presence of rhodium in a specific chemical environment and distinguishing between different rhodium complexes. Indirect detection methods, such as heteronuclear correlation (HMQC), can be used to improve the sensitivity of ¹⁰³Rh detection huji.ac.il.

NMR spectroscopy can also be used to study the dynamics of rhodium complexes in solution, such as ligand exchange or conformational changes, by observing changes in peak shapes and positions as a function of temperature huji.ac.ilcsic.es.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is a valuable technique for identifying functional groups within a molecule and studying their interaction with a metal center. By measuring the vibrational frequencies of chemical bonds, IR spectroscopy can provide insights into the coordination mode of azepan-2-one and the presence of other ligands like carbonyls or hydrides.

For azepan-2-one, the most characteristic absorption in the IR spectrum is the strong ν(C=O) stretching vibration of the amide group, typically observed in the range of 1630-1680 cm⁻¹. Upon coordination to a metal center through the oxygen atom, the electron density of the carbonyl bond is generally reduced, leading to a shift of the ν(C=O) band to lower wavenumbers capes.gov.br. If coordination occurs through the nitrogen atom, or if the amide group is otherwise involved in bonding, shifts in other vibrational modes, such as N-H stretches (if the nitrogen is protonated) or C-N stretches, may be observed.

The IR spectra of rhodium complexes can also reveal the presence of other co-ligands. For example, terminal carbonyl ligands coordinated to rhodium exhibit strong ν(C≡O) stretching vibrations in the range of 1900-2150 cm⁻¹, with the exact position being sensitive to the oxidation state of rhodium and the nature of other ligands csic.esrsc.org. Hydride ligands coordinated to rhodium typically show ν(M-H) stretches in the region of 1800-2300 cm⁻¹.

IR spectroscopy can be performed on solid samples (e.g., using KBr pellets or as a mull) or in solution, providing complementary information about the molecular structure and bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a complex and to gain information about its fragmentation pattern, which can aid in structural elucidation. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used depending on the volatility and stability of the complex.

In mass spectrometry, the molecular ion peak ([M]⁺ or [M+H]⁺, etc.) provides the molecular weight of the intact complex. The isotopic distribution pattern of the molecular ion peak can be particularly useful for identifying metal-containing species, as metals like rhodium have characteristic isotopic abundances.

Fragmentation patterns observed in MS can provide structural information by revealing the masses of fragment ions formed by the dissociation of the complex. This can help confirm the presence and connectivity of the ligands to the rhodium center rsc.orgnih.gov. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the complex and its fragments acs.org.

Mass spectrometry is a highly sensitive technique and can be particularly useful for analyzing complexes that are difficult to characterize by other methods or for monitoring reactions involving rhodium complexes.

X-ray Diffraction Studies of Rhodium-Azepan-2-one Adducts and Intermediates

For a rhodium complex incorporating azepan-2-one, an X-ray diffraction study would unequivocally establish how the azepan-2-one ligand is coordinated to the rhodium center (e.g., through oxygen or nitrogen), the coordination number and geometry of the rhodium atom, and the arrangement of all ligands in the complex capes.gov.brrsc.orgnih.govcapes.gov.br. It can also reveal intermolecular interactions and crystal packing effects.

X-ray diffraction data can provide detailed metrical parameters, such as the Rh-O or Rh-N bond lengths to the azepan-2-one ligand, which can be compared to similar bonds in other metal complexes to assess the strength and nature of the coordination bond. The technique can also confirm the presence and structure of any co-ligands.

While obtaining suitable crystals can be challenging, a successful X-ray diffraction study provides invaluable information that complements and validates the data obtained from spectroscopic techniques, leading to a comprehensive understanding of the complex's structure.

Mechanistic Investigations and Kinetic Studies of Rhodium Azepan 2 One Catalysis

Elucidation of Catalytic Cycles and Reaction Pathways

Catalytic cycles involving rhodium-azepan-2-one complexes are often initiated by the generation of a reactive intermediate, such as a metal carbene or a higher valent metal species, depending on the nature of the reaction. In dirhodium(II)-catalyzed reactions, a common pathway involves the reaction of the catalyst with a diazo compound to generate a rhodium-carbene intermediate with the extrusion of nitrogen gas. rsc.orgfrontiersin.org This highly reactive species can then undergo various transformations, including C–H insertion, cyclopropanation, or ylide formation. rsc.orgfrontiersin.org

For instance, in rhodium(II)-catalyzed intramolecular C–H insertion reactions, the catalytic cycle is proposed to involve the formation of a rhodium-carbene complex, followed by insertion into a nearby C–H bond, leading to the formation of a new C–C bond and regeneration of the rhodium(II) catalyst. rsc.org The selectivity of these insertions can be influenced by stereoelectronic and steric effects. rsc.org

In the context of allylic oxidation catalyzed by dirhodium(II) caprolactamate [Rh₂(cap)₄] in combination with tert-butyl hydroperoxide, a mechanistic proposal involving redox chain catalysis has been put forth. nih.gov Evidence suggests the intermediacy of a higher valent dirhodium tert-butyl peroxy complex in this process. nih.gov

While specific detailed catalytic cycles for all rhodium-azepan-2-one catalyzed reactions are subject to ongoing research, general steps observed in other rhodium-catalyzed processes, such as oxidative addition, reductive elimination, and ligand exchange, are often considered key components of these cycles. rsc.orgnih.govwikipedia.org For example, in some rhodium(I)-catalyzed C–H functionalization reactions, the catalytic cycle can involve oxidative addition of a C–H bond to the rhodium center, followed by subsequent steps like alkene insertion and reductive elimination to form the product and regenerate the catalyst. rsc.orgnih.gov

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates provide critical insights into catalytic mechanisms. In dirhodium(II)-catalyzed transformations, metal carbenes are frequently invoked as key intermediates. These species, generated from the decomposition of diazo compounds by the dirhodium catalyst, possess significant electrophilic character. rsc.orgfrontiersin.org The nature of the ligands on the rhodium center, including azepan-2-one (B1668282), influences the electrophilicity and reactivity of the resulting carbene intermediate. rsc.orgfrontiersin.org

In the allylic oxidation catalyzed by Rh₂(cap)₄, a higher valent dirhodium tert-butyl peroxy complex has been proposed as a key intermediate. nih.gov The formation and reactivity of such intermediates are central to understanding the redox processes involved in this catalytic system.

Studies on related rhodium-catalyzed reactions have also identified other types of intermediates, such as rhodacycles formed through C–H activation sci-hub.se and Rh-allyl complexes in cycloaddition reactions. nih.gov While direct characterization of all intermediates in rhodium-azepan-2-one catalysis can be challenging, computational studies and spectroscopic techniques often provide valuable indirect evidence for their existence and structure.

Determination of Turnover-Limiting Steps in Catalytic Processes

Identifying the turnover-limiting step (TLS) is essential for understanding the bottlenecks in a catalytic cycle and for rational catalyst design. The TLS can vary depending on the specific reaction, substrates, and catalyst used.

In some rhodium(I)-catalyzed C–H functionalization reactions, mechanistic studies, including kinetic analyses and kinetic isotope effect experiments, have indicated that C–H bond cleavage is likely the turnover-limiting step. rsc.orgnih.govscispace.comresearchgate.net For instance, initial rate studies and parallel kinetic isotope effect experiments on a rhodium(I)-catalyzed C6-selective C–H alkenylation of 2-pyridones suggested that the C–H bond cleavage is likely involved in the turnover-limiting step. rsc.orgnih.govscispace.comresearchgate.net

In other rhodium-catalyzed cycloaddition reactions, steps such as cyclopropane (B1198618) cleavage have been identified as the turnover-limiting step based on kinetic measurements. nih.gov

While specific studies definitively assigning the TLS solely for rhodium-azepan-2-one catalyzed reactions are less extensively reported in the provided results, the principles and methods used in related rhodium systems (kinetic studies, KIEs) are applicable. The nature of the substrate activation and the subsequent bond-forming or bond-breaking events in the catalytic cycle involving rhodium-azepan-2-one would dictate the TLS.

Influence of Ligand Design and Electronic/Steric Parameters on Reactivity and Selectivity

Comparisons between dirhodium(II) caprolactamate [Rh₂(cap)₄] and other dirhodium(II) catalysts with different ligands, such as acetate (B1210297) [Rh₂(OAc)₄] and trifluoroacetate (B77799) [Rh₂(OCOCF₃)₄], highlight the impact of ligand electronic effects. rsc.orgcapes.gov.brfrontiersin.orgresearchgate.net Ligands with greater electron-withdrawing character, like trifluoroacetate, tend to increase the electrophilicity and reactivity of intermediate metal carbenes, which can sometimes lead to a decrease in selectivity. rsc.orgfrontiersin.orgresearchgate.net Conversely, more electron-donating ligands, such as caprolactam, can result in less reactive but potentially more selective catalysts in certain transformations. frontiersin.orgresearchgate.net For example, in intramolecular aromatic addition reactions, rhodium catalysts with more electron-donating ligands like rhodium caprolactam were found to be less efficient but capable of providing excellent levels of diastereoselectivity compared to catalysts with more electronegative ligands. researchgate.net The electronic effect of the ligand in the catalyst is considered important for catalyst activity. frontiersin.org

Steric parameters of the ligands also influence selectivity by controlling the approach of the substrate to the metal center or the intermediate. The bulky nature of the caprolactam ligand can influence regioselectivity and diastereoselectivity in C–H insertion and other reactions by favoring or disfavoring access to certain reaction sites. rsc.org

The ability to tune the electronic and steric properties through ligand modification is a key aspect of designing efficient and selective rhodium catalysts, including those incorporating azepan-2-one ligands. capes.gov.brmdpi.com

Deuterium (B1214612) Labeling and Kinetic Isotope Effect (KIE) Studies

Deuterium labeling and kinetic isotope effect (KIE) studies are powerful tools for probing reaction mechanisms, particularly for identifying steps involving C–H bond cleavage or formation in the transition state. snnu.edu.cnscribd.comgithub.ionih.gov A primary KIE (kH/kD > 1) typically indicates that the C–H bond breaking is involved in the rate-determining or turnover-limiting step. scribd.comgithub.io

In rhodium-catalyzed reactions, KIE studies have been employed to gain insights into the mechanism. As mentioned earlier, a KIE value of 1.9 ± 0.1 was observed in a rhodium(I)-catalyzed C–H alkenylation, suggesting that C–H bond cleavage is likely involved in the turnover-limiting step. rsc.orgnih.govscispace.comresearchgate.net

Deuterium labeling experiments can also reveal the reversibility of certain steps in the catalytic cycle. For example, deuterium incorporation studies can indicate whether a C–H activation step is reversible under the reaction conditions. rsc.orgnih.gov

While specific KIE studies explicitly on rhodium-azepan-2-one catalyzed reactions were not prominently detailed in the provided search results, the application of these techniques to dirhodium(II) caprolactamate-catalyzed transformations would provide valuable information regarding the rate-determining steps, particularly in processes involving C–H activation or functionalization. Studies on related dirhodium(II) catalysts have utilized KIEs to support proposed mechanisms involving C–H activation/C–C formation through concerted transition states. snnu.edu.cn

The interpretation of KIEs requires careful consideration of primary and secondary isotope effects and their origins in zero-point energy differences between isotopomers in the ground and transition states. scribd.comgithub.ioic.ac.uk

Computational Chemistry and Theoretical Approaches in Rhodium Azepan 2 One Systems

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the mechanisms of rhodium-catalyzed reactions. mdpi.comrsc.org It allows for the detailed exploration of potential energy surfaces, enabling the identification of intermediates and the characterization of transition states. For reactions involving rhodium and azepan-2-one (B1668282), DFT calculations are crucial for mapping out the step-by-step transformation from reactants to products.

Research in rhodium catalysis has shown that DFT can elucidate complex reaction pathways, such as those involving C–H activation, migratory insertion, and reductive elimination. rsc.orgrsc.org In a hypothetical rhodium-catalyzed functionalization of azepan-2-one, DFT could be employed to distinguish between different plausible mechanisms. For instance, the calculations could determine whether a reaction proceeds via a concerted pathway or a stepwise mechanism by comparing the activation energy barriers of the respective transition states. researchgate.net The rate-determining step of the entire catalytic cycle can be identified by locating the highest energy barrier along the reaction coordinate. nih.govresearchgate.net This information is vital for rationally designing more efficient catalysts and optimizing reaction conditions.

Combined experimental and DFT studies on various rhodium-catalyzed cycloadditions have demonstrated the power of this approach in confirming or proposing the most plausible reaction mechanism. mdpi.com For example, in a potential intramolecular annulation involving an azepan-2-one derivative, DFT calculations could clarify whether the key step is a migratory insertion into a rhodium-carbon or a rhodium-nitrogen bond, a distinction that has been shown to be critical in similar amide-directed reactions. rsc.org

Below is a representative data table illustrating how DFT calculations could be used to compare the energetics of two possible mechanistic pathways for a hypothetical rhodium-catalyzed reaction of azepan-2-one.

Table 1: Calculated Relative Free Energies (ΔG, kcal/mol) for Key Species in a Hypothetical Rhodium-Catalyzed C-H Functionalization of Azepan-2-one via Two Competing Mechanisms.
SpeciesPathway A: Concerted Metalation-DeprotonationPathway B: Stepwise Oxidative Addition-Reductive Elimination
Reactant Complex0.00.0
Transition State 1 (TS1)+21.5+25.0
Intermediate 1-5.2+2.1
Transition State 2 (TS2)+18.9+19.8
Product Complex-15.7-15.7

The data are hypothetical and for illustrative purposes.

Prediction of Regio- and Stereoselectivity

A significant challenge and opportunity in catalysis is the control of selectivity. DFT calculations have proven to be a highly effective tool for predicting and explaining the regio- and stereoselectivity observed in rhodium-catalyzed transformations. researchgate.netnih.gov The origin of selectivity can be traced back to the energy differences between competing transition states leading to different isomers. A lower activation barrier for one pathway over another indicates a preference for the corresponding product.

In the context of rhodium-azepan-2-one systems, functionalization could occur at various positions on the caprolactam ring. DFT can be used to model the transition states associated with each potential reaction site. By comparing the calculated free energies of activation (ΔG‡), researchers can predict the most likely regiochemical outcome. researchgate.net Distortion-interaction analysis, a method applied within the DFT framework, can further dissect the origins of selectivity by attributing it to specific steric or electronic effects during the key bond-forming or bond-breaking steps. rsc.org

Similarly, stereoselectivity in asymmetric catalysis is rationalized by modeling the transition states involving chiral rhodium complexes. The interaction between the chiral ligand, the metal center, and the azepan-2-one substrate creates diastereomeric transition states that differ in energy. DFT calculations can quantify these energy differences, often correlating well with experimentally observed enantiomeric excesses (ee). nih.gov For instance, in a potential rhodium-catalyzed asymmetric fluorination, computational studies could reveal that while multiple π-allyl intermediates might form, fluoride (B91410) addition occurs preferentially onto the more reactive intermediate, leading to the observed enantioselectivity. nih.gov

The following interactive table illustrates how DFT could predict the regioselectivity of a hypothetical reaction on a substituted azepan-2-one.

Table 2: Predicted Regioselectivity in a Hypothetical Rhodium-Catalyzed Cross-Coupling Reaction based on Calculated Transition State Energies (ΔG‡).
Reaction Site on Azepan-2-one RingCalculated ΔG‡ (kcal/mol)Predicted Major/Minor ProductPredicted Product Ratio
C-3 Position22.1Minor1
C-7 Position19.5Major25

The data are hypothetical and for illustrative purposes. The product ratio is estimated based on the Boltzmann distribution at a standard temperature.

Analysis of Electronic Structure and Bonding in Rhodium Complexes

Understanding the electronic structure and the nature of chemical bonds within a rhodium catalyst is fundamental to comprehending its reactivity. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) or Natural Localized Molecular Orbital (NLMO) analysis, provide detailed insights into the bonding between the rhodium center and its ligands, including a substrate like azepan-2-one. nih.govresearchgate.netrsc.org

These analyses can quantify the donation and back-donation of electrons between the metal and the ligands, which is central to the Dewar-Chatt-Duncanson model of metal-olefin bonding and can be extended to other types of interactions. researchgate.net For a rhodium-azepan-2-one complex, computational studies could characterize the nature of the coordination through the lactam's nitrogen or carbonyl oxygen. This includes analyzing orbital compositions, atomic charges, and bond orders to reveal how the electronic properties of the rhodium center are modulated by the ligands and how this, in turn, influences the catalyst's activity and selectivity. nih.gov

Relativistic DFT methods are particularly important for heavy elements like rhodium, as they more accurately calculate properties such as NMR chemical shifts. nih.gov By correlating calculated NMR shielding tensors with experimental solid-state NMR data, researchers can gain a deeper understanding of the relationship between the molecular structure, electronic environment, and the observed spectroscopic properties of rhodium complexes. researchgate.netrsc.org

Table 3: Exemplary NBO Analysis Data for a Hypothetical [Rh(L)2(azepan-2-one)]+ Complex.
Bond/InteractionBond TypeSecond-Order Perturbation Energy E(2) (kcal/mol)Description
N(lone pair) → Rh(LP)σ-donation35.4Donation from Nitrogen lone pair to an empty Rhodium d-orbital.
O(lone pair) → Rh(LP)σ-donation12.1Donation from Oxygen lone pair to an empty Rhodium d-orbital.
Rh(d-orbital) → L(π)π-back-donation8.5Back-donation from a filled Rhodium d-orbital to an empty π orbital of another ligand (L).

The data are hypothetical and for illustrative purposes. LP denotes an anti-bonding "lone pair" orbital.*

Computational Modeling of Catalyst-Substrate Interactions

The initial interaction between the catalyst and the substrate is a critical step that often dictates the course and outcome of a reaction. Computational modeling allows for the detailed examination of these catalyst-substrate complexes. By calculating binding energies and analyzing the geometry of these adducts, researchers can understand the forces governing the interaction, including electrostatic forces, van der Waals interactions, and hydrogen bonding.

For a rhodium-azepan-2-one system, modeling would focus on how the lactam docks into the catalytic pocket. The shape and electronic properties of the ligands on the rhodium catalyst create a specific environment that preferentially binds the substrate in a particular orientation. nih.gov This pre-organization is often the key to high selectivity. Computational mapping of dirhodium(II) catalysts, for example, has been used to create databases based on DFT-calculated steric and electronic parameters, which can guide the selection of catalysts for a specific transformation without a priori knowledge of the mechanism. nih.govbris.ac.uk

These models can reveal subtle but crucial interactions, such as π-π stacking between a ligand and a part of the substrate, which can significantly lower the energy of a desired transition state compared to competing pathways. nih.gov By systematically modifying the catalyst structure in silico (e.g., changing ligands) and observing the effect on substrate binding and transition state energies, computational chemistry serves as a predictive tool to design new catalysts with enhanced performance for reactions involving substrates like azepan-2-one. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable Rhodium Catalytic Systems (e.g., Recyclability, Green Solvents)

The high cost of rhodium necessitates the development of sustainable catalytic systems that prioritize recyclability and the use of environmentally benign solvents. nih.gov A primary strategy involves the immobilization of homogeneous rhodium complexes onto insoluble or phase-separable supports, which facilitates catalyst recovery and reuse. nih.gov Research has demonstrated the effectiveness of recyclable nanoparticle-supported rhodium catalysts, which can be recovered by simple filtration and reused without significant loss of activity. nih.gov For instance, a rhodium complex supported on a polymer synthesized from acrylamides has been used for various hydrogenation reactions and was shown to be recyclable. nih.govmdpi.com

The principles of green chemistry are also being applied through the use of less hazardous solvents. Successful rhodium-catalyzed hydrogenations have been performed in greener media such as ethanol (B145695) and aqueous micellar solutions, the latter of which aids in catalyst recovery. nih.govdntb.gov.ua

Connecting this to the azepan-2-one (B1668282) value chain, rhodium catalysis is pivotal in producing key precursors to caprolactam. The hydrogenation of phenolic compounds to cyclohexanone, a direct precursor for caprolactam synthesis, is efficiently catalyzed by rhodium nanoparticles. rsc.org Looking forward, a circular economy approach is envisioned where waste Nylon-6 (the polymer of azepan-2-one) is chemically recycled back to its monomer. northwestern.eduplastemart.comrsc.org While current catalysts for this depolymerization are often based on other metals, the development of rhodium-based systems for this transformation or the use of Nylon-6 itself as a robust, recyclable support for rhodium catalysts in other reactions presents a compelling future research direction.

Exploration of Novel Azepan-2-one Derived Ligands for Enantioselective Catalysis

A significant frontier in catalysis is the synthesis of complex, three-dimensional molecules with precise stereochemical control. Recent breakthroughs have shown that rhodium(I) catalysis can be employed to construct complex scaffolds incorporating the azepan-2-one ring system in an enantioselective manner. nih.govnih.gov A notable example is the intramolecular annulation between cyclobutanones and 1,5-enynes, where the choice of chiral phosphine (B1218219) ligand on the rhodium center dictates the reaction pathway in a striking display of "ligand-controlled divergent reactivity". nih.govnih.govresearchgate.net

When a rhodium(I) precursor is paired with the chiral ligand (R)-segphos, the reaction proceeds selectively to form a tetrahydro-azapinone product, a substituted derivative of the core azepan-2-one structure. nih.govnih.gov Conversely, employing the (R)-H8-binap ligand under similar conditions diverts the reaction to produce a completely different bis-bicyclic scaffold. nih.govnih.gov This powerful strategy allows for the selective synthesis of distinct, complex molecular architectures from the same starting material simply by tuning the chiral ligand. The tetrahydro-azapinone products are formed with excellent diastereoselectivity and high enantioselectivity. nih.gov

Future research will likely focus on expanding the library of azepan-2-one-derived ligands or ligands that can direct reactions to form this seven-membered ring system. The goal is to fine-tune the electronic and steric properties of the catalyst to improve yields, broaden the substrate scope, and achieve even higher levels of enantiocontrol for a wider variety of azepan-2-one-containing targets.

Ligand-Controlled Divergent Synthesis of Azepinone Scaffolds nih.govnih.gov
Starting MaterialRhodium Catalyst SystemMajor Product TypeKey Structural FeatureEnantioselectivity (ee)
1,5-Enyne-tethered Cyclobutanone[Rh(COD)Cl]₂ / (R)-segphosTetrahydro-azapinoneFused Azepan-2-one RingExcellent
1,5-Enyne-tethered Cyclobutanone[Rh(COD)Cl]₂ / (R)-H₈-binapBis-bicyclic ScaffoldBridged Ring SystemExcellent

Integration of Rhodium-Azepan-2-one Chemistry in Multicomponent Reactions and Cascade Processes

Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions (MCRs) are highly efficient strategies for rapidly building molecular complexity from simple precursors. researchgate.netnih.gov The integration of rhodium-azepan-2-one chemistry into such processes is a promising avenue for advanced synthesis.

The aforementioned enantioselective synthesis of tetrahydro-azapinone is a prime example of a rhodium-catalyzed cascade process. nih.govnih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest a pathway initiated by the cyclometalation of the 1,5-enyne with the Rh(I) center. nih.govnih.gov This is followed by a sequence of intramolecular transformations including a 1,2-carbonyl addition and a β-carbon elimination, ultimately constructing the fused azepinone ring system in a highly controlled manner. nih.gov

This strategy is part of a broader field of research where rhodium catalysts are used to generate azepine derivatives through various cascade or tandem reactions. dntb.gov.uanih.govrsc.orgrsc.org For example, rhodium(II) catalysts can trigger a sequence involving cyclopropanation followed by a 1-aza-Cope rearrangement to generate fused dihydroazepine structures. nih.gov Another rhodium(II)-catalyzed domino reaction can produce complex azepino-fused diindoles. rsc.org These methodologies highlight the power of rhodium to orchestrate complex bond reorganizations to access the seven-membered azepine core. Future work will focus on designing new rhodium-catalyzed MCRs and cascade reactions that incorporate azepan-2-one-based components directly, further streamlining the synthesis of functionalized derivatives.

Application of Advanced In Situ Characterization Techniques in Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new chemical transformations. nih.gov Advanced in-situ and operando spectroscopic techniques, which monitor the catalyst and reacting species under true reaction conditions, are powerful tools for gaining these insights. researchgate.netornl.gov While many rhodium-catalyzed reactions have been studied this way, their application specifically to rhodium-azepan-2-one systems represents a significant future direction.

Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), high-pressure Nuclear Magnetic Resonance (NMR), and X-ray Absorption Spectroscopy (XAS) are invaluable for identifying key catalytic intermediates and determining rate-limiting steps. nih.govnih.govrsc.org For example, in-situ DRIFTS can be used to observe the adsorption of reactants and the vibration of key bonds, like metal-carbonyl stretches, to consolidate the oxidation state and coordination environment of the rhodium center during catalysis. nih.govresearchgate.net

In the context of the rhodium-catalyzed synthesis of tetrahydro-azapinone, the proposed mechanism is currently supported by DFT calculations. nih.gov A future research goal would be to obtain direct experimental evidence for the proposed intermediates, such as the initial rhodacycle. The application of operando FTIR or NMR spectroscopy could potentially allow for the direct observation of these transient species, providing definitive validation of the catalytic cycle and paving the way for more targeted catalyst improvements.

Design of Supported Rhodium Catalysts for Heterogeneous Applications

Transitioning from homogeneous to heterogeneous catalysis is a key objective for industrial applications, as it simplifies product purification and catalyst recycling. The design of supported rhodium catalysts involves anchoring the active metal species onto a solid, inert material. mdpi.com Various materials have been explored as supports, including inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as organic polymers. mdpi.comnih.gov

The synthesis of these heterogeneous catalysts can be achieved through methods like wet impregnation, where a support is treated with a solution of a rhodium precursor, or through the copolymerization of a monomer containing a rhodium complex. mdpi.commdpi.com Characterization techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the distribution and particle size of the rhodium on the support surface. mdpi.com

A particularly relevant and forward-looking strategy involves using polyamides, such as Nylon-6 (the polymer of azepan-2-one), as supports for rhodium catalysts. The inherent chemical and thermal stability of polyamides, along with the presence of amide groups that can act as anchoring sites, makes them attractive candidates. Rhodium nanoparticles supported on polymers have proven effective for a range of reactions, most notably hydrogenations. nih.govnih.govrsc.org Designing a catalyst where rhodium nanoparticles are supported on Nylon-6 fibers or beads could lead to highly robust and recyclable systems for applications in fine chemical synthesis, combining the catalytic prowess of rhodium with the material properties of a key azepan-2-one-derived polymer.

Examples of Supported Rhodium Catalysts and Applications
Catalyst SystemSupport TypePreparation MethodApplicationReference
Rh NanoparticlesPolymer (Acrylamide-based)CopolymerizationHydrogenation of olefins, ketones, nitroarenes nih.govmdpi.com
Rh(I) ComplexPolymer (Biphephos-functionalized)PolymerizationHydroarylation, Hydroformylation nih.gov
Rh NanoparticlesSilica (SBA-15)Impregnation/ReductionHydrogenation of biomass derivatives rsc.org
Rh MetalAlumina (Al₂O₃)Wet ImpregnationCyclohexane Ring Opening mdpi.com
Rh NanoparticlesZeolite (MFI)Impregnation/ReductionHydroformylation of olefins nih.gov

Q & A

Q. What are the optimal synthetic pathways for preparing rhodium complexes with azepan-2-one ligands, and how do reaction conditions influence product purity and yield?

Methodological Guidance :

  • Use catalytic inert conditions (e.g., Schlenk line) to prevent oxidation of rhodium precursors.
  • Characterize intermediates via NMR (¹H, ¹³C) and FT-IR to monitor ligand coordination .
  • Compare yields under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) to identify thermodynamic vs. kinetic control .
  • Reference crystallographic data (CCDC) to validate structural assignments .

Q. How do spectroscopic techniques (e.g., XPS, EXAFS) differentiate rhodium oxidation states in azepan-2-one complexes?

Methodological Guidance :

  • Calibrate XPS spectra against Rh(I)/Rh(III) standards (e.g., RhCl₃·3H₂O for Rh³⁺).
  • Use EXAFS to quantify Rh–N/O bond distances (1.9–2.2 Å expected for coordination) .
  • Address contradictions between theoretical (DFT) and experimental bond lengths by refining basis sets in computational models .

Q. What are the common impurities in azepan-2-one;rhodium syntheses, and how can chromatographic methods be optimized for purification?

Methodological Guidance :

  • Perform GC-MS or HPLC-UV to detect unreacted azepan-2-one or Rh byproducts.
  • Test silica gel vs. alumina columns with gradient elution (hexane/ethyl acetate) to resolve sterically hindered species .

Advanced Research Questions

Q. How do steric and electronic effects of azepan-2-one substituents modulate catalytic activity in rhodium-mediated hydrogenation reactions?

Methodological Guidance :

  • Design a substrate library with para/meta substituents (e.g., –NO₂, –OMe) on azepan-2-one.
  • Corrate TOF (turnover frequency) with Hammett σ values to quantify electronic effects .
  • Use DFT (B3LYP/def2-TZVP) to model transition states and identify steric clashes in bulky derivatives .

Q. What mechanistic insights explain contradictory reports on the stability of this compound complexes under aerobic vs. anaerobic conditions?

Methodological Guidance :

  • Conduct kinetic studies (UV-vis monitoring) under controlled O₂ levels (glovebox vs. ambient).
  • Compare EPR spectra for radical intermediates in aerobic decomposition pathways .
  • Replicate conflicting studies with strict O₂ exclusion protocols to isolate experimental artifacts .

Q. How can in-situ XAFS or operando IR spectroscopy resolve ambiguities in the coordination geometry of this compound during catalysis?

Methodological Guidance :

  • Design a flow reactor compatible with synchrotron XAFS to track Rh–ligand bonding in real time .
  • Assign IR bands (1600–1700 cm⁻¹) to Rh–N/O stretching modes via isotope labeling (¹⁵N-azepan-2-one) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound systems?

Methodological Guidance :

  • Replicate experiments using identical substrates, solvents, and Rh:ligand ratios.
  • Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., trace moisture, precursor purity) causing divergence .
  • Publish raw datasets (e.g., crystallographic .cif files, kinetic traces) in supplementary materials for peer validation .

Q. What statistical frameworks are appropriate for assessing structure-activity relationships (SAR) in this compound complexes?

Methodological Guidance :

  • Use QSAR models with descriptors like molar refractivity, logP, and Taft steric parameters .
  • Validate models via leave-one-out cross-validation and external test sets .

Experimental Design and Validation

Q. What controls are essential for ensuring reproducibility in this compound kinetic studies?

Methodological Guidance :

  • Include internal standards (e.g., ferrocene for electrochemical studies) to normalize instrumental drift .
  • Report detailed catalyst activation protocols (e.g., pre-reduction with H₂ for Rh⁰) .

Q. How can researchers design collaborative studies to validate controversial mechanistic proposals?

Methodological Guidance :

  • Establish a shared protocol via platforms like Protocols.io to standardize synthetic and analytical steps .
  • Use blind testing: Distribute identical samples to independent labs for spectroscopic/kinetic validation .

Computational and Theoretical Support

Q. Which computational methods best predict the redox behavior of this compound complexes?

Methodological Guidance :

  • Compare ΔSCF vs. TDDFT for calculating oxidation potentials. Validate against cyclic voltammetry data .
  • Use AIM (Atoms in Molecules) analysis to quantify bond critical points in Rh–ligand interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.